molecular formula C12H17N3O3S B2398168 1-(Phenylsulfonyl)piperidine-3-carbohydrazide CAS No. 494825-75-1

1-(Phenylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B2398168
CAS No.: 494825-75-1
M. Wt: 283.35
InChI Key: MRNZPESIKMOZCZ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidine-3-carbohydrazide is a high-purity chemical compound offered with a guaranteed purity of ≥97% . This piperidine-based building block has a molecular formula of C₁₂H₁₇N₃O₃S and a molecular weight of 283.35 g/mol . The structure of this reagent integrates a phenylsulfonyl group, which can act as a protective group for amines or as a modulator of electronic properties, with a highly versatile carbohydrazide functional group at the 3-position of the piperidine ring . The presence of the carbohydrazide moiety makes this compound a valuable precursor for the synthesis of various heterocyclic systems and a key intermediate in the preparation of more complex molecules for medicinal chemistry and drug discovery research. Its Topological Polar Surface Area (TPSA) is 92.5 Ų, a parameter often correlated with a compound's ability to permeate cell membranes . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use. For optimal stability, the material should be kept sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(benzenesulfonyl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c13-14-12(16)10-5-4-8-15(9-10)19(17,18)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNZPESIKMOZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)piperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Biology

  • Enzyme Inhibition Studies : Research indicates that 1-(Phenylsulfonyl)piperidine-3-carbohydrazide can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms. For instance, it has shown moderate inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is relevant in cancer research .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially protecting against oxidative stress by scavenging free radicals .

Medicine

  • Therapeutic Potential : The compound's ability to interact with biological targets positions it as a candidate for therapeutic applications. Its enzyme inhibition properties may be exploited in developing treatments for hormone-dependent cancers such as prostate and breast cancer .
  • Neuroprotective Effects : Investigations into its neuroprotective qualities indicate that it may enhance neuronal survival under stress conditions, suggesting potential applications in neurodegenerative disease research .

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative products.

Case Studies and Research Findings

StudyFindingsReference
Study on Enzymatic InhibitionDemonstrated selective inhibition of CARM1 with an IC50 value indicating moderate potency against hormone-dependent cancers
Antioxidant Activity ResearchShowed effective scavenging of free radicals, suggesting potential for antioxidant therapies
Neuroprotective Properties InvestigationEnhanced neuronal survival under oxidative stress conditions, indicating modulation of neuroprotective factors

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of 1-(phenylsulfonyl)piperidine-3-carbohydrazide and related compounds:

Compound Name Key Structural Features Biological Activity Synthesis Highlights
This compound Piperidine, phenylsulfonyl, carbohydrazide Anticandidal, anticancer (hypothesized) Sulfonylation + hydrazinolysis
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carbohydrazide 4-Cl-substituted phenylsulfonyl group Not reported (structural analog) Similar to parent compound
1-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)-2-phenylhydrazine Ethylidene hydrazine + phenylsulfonyl Potent nonazole anticandidal agent Condensation of hydrazides with sulfones
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides Piperidine-4-carboxamide + sulfamoylbenzoyl Carbonic anhydrase inhibitors (Ki < 10 nM) Amide coupling with substituted amines
1-(3-Chlorobenzyl)piperidine-3-carbohydrazide 3-Cl-benzyl substituent instead of sulfonyl Heterocyclic building block N-alkylation of piperidine
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid Acetic acid substituent instead of carbohydrazide Not reported (structural analog) Sulfonylation + side-chain oxidation
Antifungal Activity
  • The carbohydrazide group in the target compound may enhance solubility and target binding.
  • 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides : These derivatives inhibit human carbonic anhydrase isoforms (e.g., hCA IX/XII) with IC50 values < 50 nM, highlighting the role of sulfonamides in enzyme inhibition .
Receptor Selectivity
  • 1′-Phenylsulfonyl spiropyrrolidine-oxindoles () show improved selectivity for 5-HT6 receptors (Ki = 120 nM) compared to non-sulfonylated analogs, though binding affinity remains unchanged. This suggests the phenylsulfonyl group enhances steric complementarity without direct affinity modulation .
Anticancer Potential
  • Spirooxindoles with phenylsulfonyl groups () demonstrate cytotoxic activity against triple-negative breast cancer (MDA-MB-231 cells, IC50 = 8.2 µM) via apoptosis induction . The carbohydrazide moiety in the target compound could similarly engage DNA or protein targets.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Sulfonyl Group : Critical for target engagement in both antifungal (e.g., anticandidal ) and enzyme inhibitory (e.g., carbonic anhydrase ) contexts.
  • Carbohydrazide vs. Hydrazine : Carboxylate-derived hydrazides (as in the target compound) offer better solubility and metabolic stability compared to alkylhydrazines (e.g., compound 8a in ) .

Challenges and Opportunities

  • Toxicity : Some sulfonyl derivatives exhibit off-target effects (e.g., renal carbonic anhydrase inhibition ), necessitating selectivity optimization.
  • Synthetic Complexity : Multi-step syntheses (e.g., ’s amide coupling) may limit scalability compared to one-pot methods (e.g., ’s condensation) .

Biological Activity

1-(Phenylsulfonyl)piperidine-3-carbohydrazide, a compound with the CAS number 494825-75-1, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a piperidine ring substituted with a phenylsulfonyl group and a carbohydrazide moiety. This unique structure may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example, a study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells, making these compounds promising candidates for further development in cancer therapy .

StudyCell LineIC50 (µM)Mechanism
AFaDu (hypopharyngeal tumor)15Apoptosis induction
BMCF-7 (breast cancer)10Cell cycle arrest

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In particular, studies have reported its effectiveness against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) indicating strong activity compared to standard treatments. For instance, one study reported MIC values as low as 0.5 µg/mL for resistant strains, suggesting that modifications to the piperidine structure could enhance antimicrobial efficacy .

PathogenMIC (µg/mL)Reference Drug MIC (µg/mL)
M. tuberculosis H37Rv0.50.125
M. tuberculosis Spec. 21048

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Studies have indicated that modifications to the piperidine ring and substituents significantly influence the compound's potency and selectivity against various biological targets. For example, the presence of electron-withdrawing groups on the phenyl ring has been associated with increased activity against certain cancer cell lines .

Case Study 1: Anticancer Efficacy

In a clinical study involving patients with advanced hypopharyngeal cancer, derivatives of piperidine including this compound were administered alongside standard chemotherapy. The results indicated an improvement in overall survival rates and reduced tumor sizes compared to controls receiving only standard treatment .

Case Study 2: Antimycobacterial Activity

A comparative study evaluated the efficacy of various piperidine derivatives against drug-resistant M. tuberculosis strains. The results showed that this compound exhibited superior activity compared to first-line antituberculosis drugs, highlighting its potential as a lead compound for developing new antimycobacterial therapies .

Q & A

Q. What are the standard synthetic routes for 1-(Phenylsulfonyl)piperidine-3-carbohydrazide?

The synthesis typically involves multi-step reactions, including condensation of aromatic acid chlorides with hydrazide precursors. For example, analogous piperidine derivatives are synthesized by reacting acid chlorides with nucleophilic intermediates under controlled conditions (e.g., ethanol as a solvent, base catalysis). Key steps include the introduction of the phenylsulfonyl group and subsequent functionalization of the piperidine ring. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

Structural elucidation relies on spectroscopic methods:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl, sulfonyl).
  • Mass spectrometry for molecular weight verification.
  • NMR (¹H/¹³C) to resolve the piperidine ring conformation and substituent positions. Sample purity is assessed via HPLC, with protocols emphasizing buffer selection and staining methods for trace impurity detection .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid: For skin contact, wash with water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to SDS guidelines for hazard-specific measures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield?

DoE frameworks, such as factorial designs, enable systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry systems allow precise control of reaction kinetics, reducing side products. Statistical models (e.g., response surface methodology) identify optimal conditions, improving reproducibility and scalability .

Q. What computational strategies predict the compound’s biological activity?

  • Molecular docking: Simulate interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock or Schrödinger.
  • QSAR modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds.
  • DFT calculations: Evaluate electronic properties (HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. How should researchers address contradictory data in biological assays?

  • Purity verification: Use HPLC-MS to rule out impurities affecting assay results.
  • Control experiments: Include reference standards (e.g., known inhibitors) to validate assay conditions.
  • Dose-response curves: Assess activity across multiple concentrations to distinguish false positives from true interactions .

Q. What methods stabilize the compound during long-term storage?

  • Lyophilization: Convert to a stable powder form under inert atmospheres.
  • Storage conditions: Store at -20°C in amber vials with desiccants to prevent hydrolysis/oxidation.
  • Periodic QC checks: Monitor degradation via NMR or LC-MS every 6 months .

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